molecular formula C17H18N2O3S B2521926 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide CAS No. 1356780-81-8

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide

Cat. No.: B2521926
CAS No.: 1356780-81-8
M. Wt: 330.4
InChI Key: JJQSUXCJRKAGQF-UHFFFAOYSA-N
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Description

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Drug Development and Pharmacological Evaluation

Elucidation of Structural Elements for Selectivity across Monoamine Transporters

A study explored the structural requirements for divergent binding modes across monoamine transporters by synthesizing novel analogs, including structural elements similar to "2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide". This research could contribute to the development of treatments for psychostimulant abuse, highlighting the importance of halogen substitution and molecular docking studies in enhancing binding affinity and selectivity (Okunola-Bakare et al., 2014).

Glutaminase Inhibitors for Cancer Therapy

Another study focused on the synthesis and evaluation of BPTES analogs, compounds structurally related to the query chemical, as glutaminase inhibitors. These inhibitors are of interest for their potential in cancer therapy, with certain analogs showing promise in improving drug-like properties and inhibiting tumor growth (Shukla et al., 2012).

Materials Science and Chemistry

Photoelectric Conversion Properties

Research on hemicyanine derivatives, containing similar structural features, showed efficient charge separation under solar light simulation. This study is significant for the development of solar energy conversion materials, demonstrating how structural modifications can impact energy conversion efficiency (Wang et al., 2000).

Protecting Groups in Organic Synthesis

The utilization of sulfonamide and related structures as protecting groups for NH in various compounds, including imides and lactams, has been investigated. This research provides valuable insights into conjugate addition reactions and the stability of protecting groups, essential for advancing synthetic methodologies in organic chemistry (Petit et al., 2014).

Properties

IUPAC Name

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-7-9-14(10-8-13)11-12-23(21,22)19-16(17(18)20)15-5-3-2-4-6-15/h2-12,16,19H,1H3,(H2,18,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQSUXCJRKAGQF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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